molecular formula C20H17Cl3N4 B1683843 Vatalanib dihydrochloride CAS No. 212141-51-0

Vatalanib dihydrochloride

カタログ番号: B1683843
CAS番号: 212141-51-0
分子量: 419.7 g/mol
InChIキー: AZUQEHCMDUSRLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バタラニブ (PTK787) 2HCl は、N-(4-クロロフェニル)-4-(ピリジン-4-イルメチル)フタラジン-1-アミン二塩酸塩としても知られており、低分子プロテインキナーゼ阻害剤です。血管内皮増殖因子受容体を標的とすることで血管新生を阻害する能力が主な特徴です。 バタラニブは、特に化学療法に抵抗性または進行性の癌に対する潜在的な治療法として、様々な癌の治療法として研究されています .

準備方法

合成経路および反応条件: バタラニブの合成は、コアのフタラジン構造の調製から始まる、複数のステップを含みます。主なステップは以下のとおりです。

    フタラジンコアの形成: 適切な出発物質を制御された条件下で反応させて、フタラジン環を形成します。

    置換反応: 求核置換反応により、4-クロロフェニル基とピリジン-4-イルメチル基を導入します。

    精製: 最終生成物は、再結晶化またはクロマトグラフィーなどの手法を使用して、高純度で目的の化合物を得るために精製されます。

工業生産方法: バタラニブの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために、自動化されたシステムと厳格な品質管理対策が用いられ、一貫性と安全性が確保されます .

反応の種類:

    酸化: バタラニブは、特にピリジン環で酸化反応を受けやすく、様々な酸化誘導体の形成につながります。

    還元: ニトロ基で還元反応が起こり、アミンに変換されます。

    置換: この化合物は、特にクロロフェニル基で求核置換反応に関与することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: アミンやチオールなどの求核剤は、一般的に塩基性条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物には、様々な酸化および還元誘導体、ならびにバタラニブの置換アナログが含まれます .

4. 科学研究への応用

バタラニブは、科学研究において幅広い用途を有しています。

科学的研究の応用

Vatalanib has a wide range of applications in scientific research:

作用機序

バタラニブは、血管内皮増殖因子受容体のチロシンキナーゼドメインを強力に阻害することでその効果を発揮します。これらの受容体は、腫瘍の増殖と転移に不可欠な、新しい血管の形成に重要な役割を果たしています。 バタラニブはこれらの受容体を阻害することで、血管新生を効果的に抑制し、腫瘍への栄養素と酸素の供給を制限し、増殖を抑制します .

類似化合物:

    スニチニブ: 血管内皮増殖因子受容体や血小板由来増殖因子受容体など、複数の受容体を標的とする別のチロシンキナーゼ阻害剤です。

    ソラフェニブ: 腫瘍細胞の増殖と血管新生に関与するものを含む、いくつかのチロシンタンパク質キナーゼを阻害します。

    パゾパニブ: 血管内皮増殖因子受容体、血小板由来増殖因子受容体、および c-Kit を標的とします。

バタラニブの独自性: バタラニブは、血管内皮増殖因子受容体-2 に対する高い選択性を持つ点が特徴であり、血管新生の阻害に特に効果的です。 この選択性は、より幅広い受容体を標的とする可能性のある他の類似化合物とは異なります .

類似化合物との比較

    Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors.

    Sorafenib: Inhibits several tyrosine protein kinases, including those involved in tumor cell proliferation and angiogenesis.

    Pazopanib: Targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit.

Uniqueness of Vatalanib: Vatalanib is unique in its high selectivity for vascular endothelial growth factor receptor-2, making it particularly effective in inhibiting angiogenesis. This selectivity distinguishes it from other similar compounds, which may target a broader range of receptors .

生物活性

Vatalanib dihydrochloride, also known as PTK787/ZK22584, is an oral multi-targeted tyrosine kinase inhibitor primarily known for its anti-angiogenic properties. This compound has garnered significant interest in cancer research due to its ability to inhibit key signaling pathways that contribute to tumor growth and metastasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential applications in cancer therapy.

This compound functions by selectively inhibiting vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-1 and VEGFR-2, as well as platelet-derived growth factor receptors (PDGFRs). By binding to these receptors, Vatalanib prevents their interaction with VEGF and PDGF, which are crucial for angiogenesis—the formation of new blood vessels from pre-existing ones. This inhibition disrupts the signaling pathways necessary for tumor vascularization, leading to reduced blood supply and nutrient delivery to tumors .

The compound exhibits a potent inhibitory effect with an IC50 value of 37 nM against VEGFR-2 . Additionally, Vatalanib has been shown to suppress the survival and migration of endothelial cells induced by VEGF in a dose-dependent manner without exhibiting cytotoxic effects on non-VEGF receptor-expressing cells .

Phase II Trials

A notable clinical trial investigated the efficacy of Vatalanib in patients with advanced pancreatic cancer who had previously failed gemcitabine-based therapy. The trial employed a ramp-up dosing regimen starting at 250 mg twice daily, ultimately reaching a full dose of 1,500 mg per day. Results indicated that Vatalanib was well tolerated and associated with a favorable six-month survival rate compared to historical controls .

Biomarkers and Predictive Factors

Research has identified several soluble biomarkers that may predict the efficacy of Vatalanib treatment. In colorectal cancer patients, changes in plasma levels of VEGF-A and serum lactate dehydrogenase (LDH) correlated with progression-free survival (PFS), suggesting these factors could serve as predictive markers for treatment outcomes .

Preclinical Studies

Preclinical studies have demonstrated Vatalanib's effectiveness in reducing tumor growth across various cancer types. For instance:

  • Colorectal Cancer : Vatalanib inhibited angiogenic responses in models of colorectal cancer, demonstrating significant reductions in vascular density .
  • Hepatocellular Carcinoma : The compound enhanced apoptosis in hepatocellular carcinoma cells when combined with interferon and 5-fluorouracil by modulating pro-apoptotic and anti-apoptotic protein levels .
  • Drug Resistance : Vatalanib has been shown to sensitize multidrug-resistant cancer cells by inhibiting ABCG2 and ABCB1 efflux activities under hypoxic conditions, suggesting its potential use in combination therapies to overcome drug resistance .

Summary of Biological Activity

Activity Details
Target Receptors VEGFR-1, VEGFR-2, PDGFR
IC50 Values VEGFR-2: 37 nM; PDGFRβ: 580 nM; c-Kit: 730 nM
Mechanism Inhibition of angiogenesis by blocking receptor-ligand interactions
Clinical Efficacy Improved survival rates in metastatic pancreatic cancer patients
Biomarkers Plasma VEGF-A, serum LDH correlated with treatment outcomes

特性

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUQEHCMDUSRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049073
Record name Vatalanib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212141-51-0
Record name Vatalanib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 15.22 g (59.52 mmol) 1-chloro-4-(4-pyridylmethyl)phthalazine (for preparation see German Auslegeschrift no. 1061 788 [published Jul. 23, 1959]), 7.73 g (60.59 mmol) 4-chloroaniline and 200 ml 1-butanol is heated for 2 h under reflux. The crystallizate which is obtained when the mixture slowly cools to 5° C. is then filtered off and washed with 1-butanol and ether. The filter residue is dissolved in about 200 ml hot methanol, the solution is treated with 0.75 g activated carbon and filtered via a Hyflo Super Cel, and the pH of the filtrate is adjusted to about 2.5 with 7 ml 3N methanolic HCl. The filtrate is evaporated to about half the original volume and ether added until slight turbidity occurs; cooling then leads to the precipitation of crystals. The crystallizate is filtered off, washed with a mixture of methanol/ether (1:2) as well as ether, dried for 8 h at 110° C. under HV, and equilibrated for 72 h at 20° C. and in room atmosphere. In this way, the title compound is obtained with a water content of 8.6%; m.p. >270° C.; 1H NMR (DMSO-d6) 11.05-12.20 (br), 9.18-9.23 (m, 1H), 8.88 (d, 2H), 8.35-8.40 (m, 1H), 8.18-8.29 (m, 2H), 8.02 (d, 2H), 7.73 (d, 2H), 7.61 (d, 2H), 5.02 (s, 2H); ESI-MS: (M+H)+=347.
Quantity
15.22 g
Type
reactant
Reaction Step One
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

While stirring, 6.24 g (18 mmol) 1-(4-chloroanilino)-4-(4-pyridylmethyl)phthalazine is dissolved in 180 ml methanol at about 50° C. The solution is cooled to RT and mixed slowly with 3.15 ml (38.2 mmol) conc. (about 37%) hydrochloric acid. When 100 ml ether is added dropwise to the reaction mixture, a crystalline precipitate forms. The suspension thereof is stirred for 15 min at RT. A further 80 ml is added dropwise to the suspension, which is stirred for a further 15 min at 20° C. and then for 0.5 h under ice cooling. After filtration, washing of the filter residue with ether, drying under HV (5 h, 90° C.) and equilibration (room atmosphere, 24 h, 20° C.), title compound is obtained with a water content of 8.63%; m.p. 268-270° C.; 1H NMR (DMSO-d6): Identical to Example 1 apart from high-field shift of signals by 0.03 ppm.
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vatalanib dihydrochloride
Reactant of Route 2
Reactant of Route 2
Vatalanib dihydrochloride
Reactant of Route 3
Reactant of Route 3
Vatalanib dihydrochloride
Reactant of Route 4
Reactant of Route 4
Vatalanib dihydrochloride
Reactant of Route 5
Vatalanib dihydrochloride
Reactant of Route 6
Vatalanib dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。